3-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
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Overview
Description
3-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are known for their diverse biological activities. The presence of the trifluoromethyl group in the phenyl ring enhances the compound’s chemical stability and biological activity, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-(trifluoromethyl)benzaldehyde with an amine to form an imine intermediate, followed by cyclization with a suitable reagent to form the pyrrolidinone ring .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, influencing various biological pathways. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidinones with different substituents on the phenyl ring, such as:
- 3-[3-(chloromethyl)phenyl]pyrrolidin-2-one
- 3-[3-(methyl)phenyl]pyrrolidin-2-one
- 3-[3-(fluoromethyl)phenyl]pyrrolidin-2-one
Uniqueness
The presence of the trifluoromethyl group in 3-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one makes it unique compared to its analogs. This group enhances the compound’s chemical stability, lipophilicity, and biological activity, making it a valuable scaffold in drug discovery and development .
Properties
CAS No. |
94559-28-1 |
---|---|
Molecular Formula |
C11H10F3NO |
Molecular Weight |
229.2 |
Purity |
95 |
Origin of Product |
United States |
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